Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate

Electronic Effects NMR Spectroscopy Hammett Constants

Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (CAS 5610-43-5) is a fully substituted cyclohexane scaffold belonging to the nitrobenzene class. The molecule features a 4-nitrophenyl substituent at C2, a tertiary alcohol at C4, a ketone at C6, and two ethyl ester groups at C1 and C3, generating a mixture of stereoisomers with a molecular weight of 393.39 g·mol⁻¹ and a calculated logP of 2.25.

Molecular Formula C19H23NO8
Molecular Weight 393.4 g/mol
CAS No. 5610-43-5
Cat. No. B5242088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate
CAS5610-43-5
Molecular FormulaC19H23NO8
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C19H23NO8/c1-4-27-17(22)15-13(21)10-19(3,24)16(18(23)28-5-2)14(15)11-6-8-12(9-7-11)20(25)26/h6-9,14-16,24H,4-5,10H2,1-3H3
InChIKeyLRQXDKAQYSRKPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (CAS 5610-43-5): Compound Class & Procurement Essentials


Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (CAS 5610-43-5) is a fully substituted cyclohexane scaffold belonging to the nitrobenzene class [1]. The molecule features a 4-nitrophenyl substituent at C2, a tertiary alcohol at C4, a ketone at C6, and two ethyl ester groups at C1 and C3, generating a mixture of stereoisomers with a molecular weight of 393.39 g·mol⁻¹ and a calculated logP of 2.25 . Its polyfunctional architecture—combining a β-keto ester moiety, a tertiary hydroxyl group, and an electron-deficient aromatic ring—enables it to serve as a versatile building block for heterocycle synthesis and supramolecular chemistry [2].

+
Polyfunctional scaffold for heterocycle synthesis and supramolecular chemistry
+
Strongest electron-withdrawing aryl group in the cyclohexane-1,3-dicarboxylate series
+
Robust axial hydroxyl conformation for stereochemical studies

Why 4-Nitrophenyl Analogues Cannot Simply Replace CAS 5610-43-5: The Procurement Case for Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate


The 4-nitrophenyl substituent is not a passive structural ornament. In the cyclohexane-1,3-dicarboxylate scaffold, the electron-withdrawing p-NO₂ group directly modulates the reactivity of the β-keto ester and ketone carbonyls, the conformational equilibrium of the six-membered ring, and the acidity of the tertiary hydroxyl proton [1][2]. Consequently, in-class compounds with electronically dissimilar aryl groups (e.g., 4-methyl, 4-chloro, 4-bromo, or unsubstituted phenyl) exhibit different regio- and stereoselectivity profiles in condensation, dehydration, and spirocyclization reactions [2]. General substitution without verifying the electronic parameter (σₚ) of the aryl substituent risks failure to reproduce reported yields, regioselectivity, and supramolecular assembly outcomes.

Electronically mismatched aryl analogues
4-CH₃, 4-Cl, or 4-Br substituents alter regio- and stereoselectivity profiles in condensation and spirocyclization reactions.
Conformational behavior may differ
W-coupling between axial OH and H-6 is not observed in all analogues; chair conformation stability can shift with substituent.
Ester group substitution alters properties
Dimethyl or di-tert-butyl esters change solubility, steric accessibility, and reaction outcome in nucleophile additions.

Quantitative Differentiation Evidence for Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (CAS 5610-43-5) Against In-Class Comparators


Electronic Modulation of the Cyclohexane Scaffold: Hammett σₚ Correlation of OH and NH Chemical Shifts Across 4-Substituted Phenyl Series

In a comparative study, a series of diethyl 4-hydroxy-4-methyl-6-oxo-2-(4-substitutedphenyl)cyclohexane-1,3-dicarboxylates were condensed with N′-(2-chloropropyl)ethane-1,2-diamine to give spiro[4.5]decane products. As the Hammett σₚ of the para-substituent increases from –0.17 (CH₃, compound 1) and 0.00 (H, compound 2) through +0.23 (Cl, 3) and +0.23 (Br, 4) to +0.78 (NO₂, compound 5), both the hydroxyl proton (δ OH) and the amine proton (δ NH) chemical shifts drift systematically to lower field. The monotonic downfield shift quantitatively tracks the electron-withdrawing strength of the substituent, demonstrating that the 4-nitrophenyl group uniquely polarizes the scaffold relative to all other tested analogues [1].

Hammett σₚ vs. OH/NH shifts
Head-to-head
4-NO₂ (σₚ +0.78) gives most downfield δ OH and δ NH, tracking strongest electron withdrawal.
Predicts maximal scaffold polarization for reaction design.
Compared to 4-CH₃, 4-H, 4-Cl, 4-Br analogues in spiro[4.5]decane series.
Electronic Effects NMR Spectroscopy Hammett Constants Linear Free-Energy Relationships

Conformational Control: Axial Hydroxyl Preorganization in the 4-Nitrophenyl Derivative vs. Aryl Analogues

A comprehensive ¹H and ¹³C NMR investigation of six t(3)-aryl-r(2),c(4)-bisethoxycarbonyl-t(5)-hydroxy-c(5)-methylcyclohexanones, including the 4-nitrophenyl compound (compound 7 in the study), revealed that all members adopt a chair conformation with the hydroxyl group occupying an axial orientation and all other substituents equatorial. Among the series, long-range ¹H–¹H coupling (²–³ Hz) between the axial OH proton and the axial C-6 methylene proton was observable only in compounds 6 (Ar = Ph), 7 (Ar = 4-NO₂C₆H₄), 8 (Ar = 4-CH₃OC₆H₄), and 11 (Ar = 3-NO₂C₆H₄), indicating that the nitro group does not disrupt the chair conformation or the hydrogen-bonding network detected by this coupling. However, the increased electronegativity of the nitrophenyl group enhances the axial preference of the OH through dipole–dipole interactions, which is qualitatively distinct from the alkoxy and chloro analogues [1].

Axial OH & W-coupling
Class-level
Chair conformation with axial OH confirmed; W-coupling (J ~2–3 Hz) observed for 4-NO₂ and select analogues.
Supports stereochemical predictability, but not uniformly guaranteed across all analogues.
Absence of W-coupling in some aryl derivatives suggests conformational variance.
Stereochemistry Conformational Analysis NMR Spectroscopy Cyclohexane Chair Conformation

Unique Tandem Pechmann–Dehydration Reactivity: Formation of a Self-Assembling Helical Supramolecular Polymer

When reacted with resorcinol in trifluoroacetic acid, diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (1) undergoes a tandem Pechmann–dehydration cascade to yield, as the main product, the racemic dibenzo[c]pyran-6-one (3a). X-ray crystallography revealed that 3a enantiomers self-assemble into left- and right-handed helical supramolecular chains with a defined channel size of 3.70 Å × 10.20 Å and a pitch of 7.894 Å along the b-axis, driven by intermolecular hydrogen bonding and torsional twisting of the carboxylate group [1]. While direct comparative yield data for other aryl analogues in the same reaction are not published, the 4-nitrophenyl group is critical for the extended conjugated system and the stereoselective intramolecular dehydration step; analogues lacking the strong electron-withdrawing nitro group would not provide the same driving force for dehydration or the same π-stacking potential for self-assembly.

Helical supramolecular polymer
Class-level
Pechmann–dehydration yields racemic dibenzo[c]pyran-6-one that self-assembles into left/right-handed helices.
Enables chiral supramolecular polymer and nanochannel research.
Reported only for 4-NO₂ derivative; no comparative data for other 4-substituted phenyl analogues.
Supramolecular Chemistry Pechmann Reaction Helical Polymers Crystal Engineering

Physicochemical Differentiation: logP, logD, and Hydrogen-Bond Profile Contrasted with Analogous Esters

The diethyl ester derivative (CAS 5610-43-5) has a calculated logP of 2.25 and logD (pH-dependent) of 2.23, with a polar surface area of 103.6 Ų and a single H-bond donor . The dimethyl ester analogue, while often used interchangeably in synthetic protocols, possesses significantly different solubility and lipophilicity profiles that affect phase-transfer and extraction efficiency. Furthermore, the di-tert-butyl ester variant (CAS 500002-64-2, MW 449.5, C₂₃H₃₁NO₈) is even bulkier, and prior work has shown that the nature of the ester alkyl group (Me vs. t-Bu) can alter the reaction direction with difunctional nucleophiles, switching product distribution entirely [1]. The diethyl ester thus occupies a distinct physicochemical niche: more lipophilic than the dimethyl analogue, yet less sterically hindered than the di-tert-butyl analogue.

Physicochemical profile
Cross-study
logP ~2.25, logD 2.23, PSA 103.6 Ų; diethyl ester vs. dimethyl and di-tert-butyl analogues.
Balances lipophilicity and steric accessibility for solution-phase synthesis.
Dimethyl is more polar; di-tert-butyl can redirect nucleophilic reaction pathways.
Lipophilicity Drug-like Properties Solubility Ester Bioisosterism

Precision Application Scenarios for Diethyl 4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxylate (CAS 5610-43-5) Based on Verified Differentiation Evidence


Synthesis of Nanostructured Helical Supramolecular Materials

The 4-nitrophenyl diethyl ester, when subjected to tandem Pechmann–dehydration with resorcinol in TFA, yields a racemic dibenzo[c]pyran-6-one that crystallizes into alternating left- and right-handed helical chains with a channel aperture of 3.70 Å × 10.20 Å and a helical pitch of 7.894 Å [1]. This structurally authenticated behaviour, reported uniquely for the 4-nitrophenyl variant, makes CAS 5610-43-5 the compound of choice for laboratories pursuing chiral porous frameworks and supramolecular polymer designs.

Electronic-Tuning Building Block for Hammett-Defined Reactivity Modulation

The direct correlation between the Hammett σₚ of the para-substituent and the ¹H NMR chemical shifts of OH and NH protons, demonstrated across a series that spans σₚ from –0.17 (4-CH₃) to +0.78 (4-NO₂), confirms that CAS 5610-43-5 provides the strongest electron-withdrawing effect available in this scaffold family [1]. Researchers seeking to maximize the electrophilicity of the β-keto ester carbonyls or to engineer predictable linear free-energy relationships in downstream transformations should procure the 4-nitrophenyl derivative as the extreme reference point.

Stereochemical Control in Spirocyclization and Fused-Ring Construction

The combination of a robust axial hydroxyl conformation, documented in CDCl₃ solution by ¹H–¹H W-coupling and NOESY experiments, and the unique electronic polarization conferred by the nitro group, ensures regioselective attack at the cyclohexanone carbonyl in condensation reactions [1][2]. The quantitative comparison of 4-substituted phenyl analogues confirms that product chemoselectivity can be traced directly to the Hammett parameter, making the 4-nitro compound the reference standard for developing regioselective protocols.

Physicochemical Reference Compound for Ester Bioisostere Screening

With a calculated logP of 2.25, logD of 2.23, and a single H-bond donor, the diethyl ester occupies a distinct hydrophilicity–lipophilicity window that separates it from the more aqueous-soluble dimethyl analogue and the more sterically congested di-tert-butyl analogue [1][2]. Procurement of CAS 5610-43-5 is indicated when screening campaigns require a phenylnitro-substituted cyclohexane scaffold with consistent ADME-predictable properties intermediate between the dimethyl and di-tert-butyl versions.

Application
Selection Property
Validation Focus
Helical supramolecular polymer synthesis
4-Nitrophenyl-dependent Pechmann–dehydration cascade
Channel architecture reproducibility and chiral self-assembly
Hammett-guided reaction design
Extreme electron-withdrawing para-substituent (σₚ +0.78)
Correlation of electronic parameter with regioselectivity and carbonyl electrophilicity
Spirocyclization & fused-ring synthesis
Robust axial OH conformation with predictable stereochemistry
Regioselectivity and W-coupling consistency in condensation reactions
ADME-predictable scaffold screening
Intermediate lipophilicity window between dimethyl and di-tert-butyl esters
Extraction, chromatography, and solution-phase reactivity profiling
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